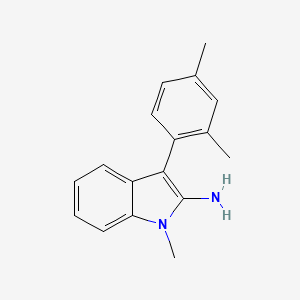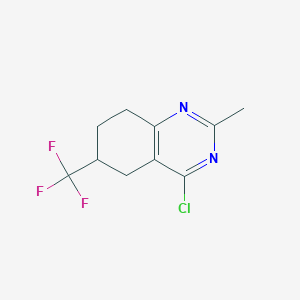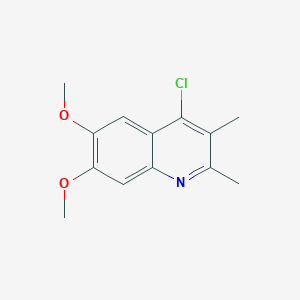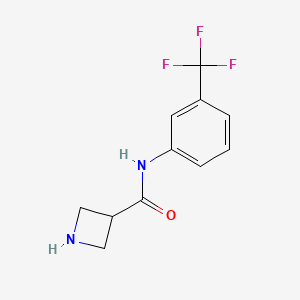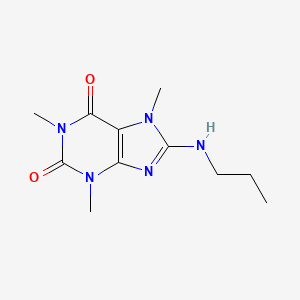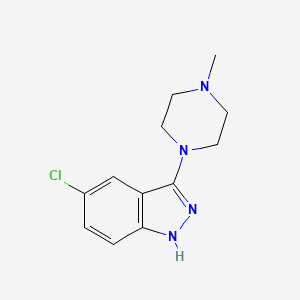
5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position and a 4-methylpiperazin-1-yl group at the 3-position of the indazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of 5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indazole core structure.
Chlorination: The indazole core is chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.
Piperazine Substitution: The chlorinated indazole is then reacted with 4-methylpiperazine under suitable conditions, often involving a base like potassium carbonate, to introduce the piperazine group at the 3-position.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Análisis De Reacciones Químicas
5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the indazole ring or the piperazine group.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it could bind to G-protein coupled receptors or ion channels, altering their activity and downstream signaling pathways. The exact mechanism depends on the specific biological context and target.
Comparación Con Compuestos Similares
5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole can be compared with other indazole derivatives, such as:
5-chloro-3-(4-methylpiperazin-1-yl)-1H-indole: Similar structure but with an indole core instead of indazole.
5-chloro-3-(4-methylpiperazin-1-yl)-1H-pyrazole: Contains a pyrazole ring instead of indazole.
5-chloro-3-(4-methylpiperazin-1-yl)-1H-benzimidazole: Features a benzimidazole core.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs.
Propiedades
Número CAS |
124673-62-7 |
|---|---|
Fórmula molecular |
C12H15ClN4 |
Peso molecular |
250.73 g/mol |
Nombre IUPAC |
5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole |
InChI |
InChI=1S/C12H15ClN4/c1-16-4-6-17(7-5-16)12-10-8-9(13)2-3-11(10)14-15-12/h2-3,8H,4-7H2,1H3,(H,14,15) |
Clave InChI |
QRNHTSFHCVUGIL-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NNC3=C2C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11865676.png)
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11865677.png)

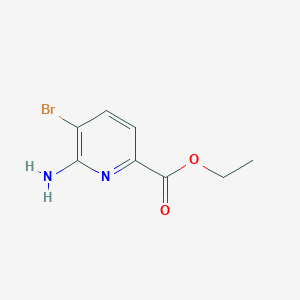

![6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11865694.png)
